molecular formula C19H14FN3O4 B2915733 1-benzyl-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 941910-86-7

1-benzyl-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2915733
CAS No.: 941910-86-7
M. Wt: 367.336
InChI Key: INCKDQQNPURFPP-UHFFFAOYSA-N
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Description

1-Benzyl-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a dihydropyridine carboxamide derivative featuring a benzyl group at the N1 position and a 4-fluoro-3-nitrophenyl substituent at the carboxamide nitrogen. Its molecular formula is C₂₀H₁₅FN₃O₄, with a molecular weight of 388.35 g/mol (calculated from ). The compound’s structure combines a rigid dihydropyridinone core with aromatic substituents, which are critical for modulating biological activity and physicochemical properties.

Properties

IUPAC Name

1-benzyl-N-(4-fluoro-3-nitrophenyl)-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O4/c20-16-8-7-15(10-17(16)23(26)27)21-19(25)14-6-9-18(24)22(12-14)11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCKDQQNPURFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound belonging to the dihydropyridine class, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various models, and related research findings.

Chemical Structure

The compound's structure can be represented as follows:

C17H16FN3O3\text{C}_{17}\text{H}_{16}\text{F}\text{N}_3\text{O}_3

Dihydropyridines are known to interact with various biological targets, primarily through modulation of enzyme activity and receptor interactions. The specific interactions of 1-benzyl-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide have not been extensively detailed in the literature; however, similar compounds have shown activity as kinase inhibitors and modulators of metabolic pathways.

Anticancer Activity

Recent studies have indicated that derivatives of dihydropyridines exhibit significant anticancer properties. For instance, a related compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model after oral administration . This suggests that 1-benzyl-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide may share similar anticancer potential.

Antimicrobial Activity

Dihydropyridine derivatives have also been evaluated for antimicrobial properties. Compounds with structural similarities have shown effectiveness against various pathogens, indicating a potential for 1-benzyl-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide in treating infections .

Study on Anticancer Properties

A study involving a series of substituted dihydropyridines highlighted their ability to inhibit cancer cell proliferation. The compound's structural modifications were shown to enhance selectivity and potency against specific cancer types .

Antimicrobial Screening

In vitro evaluations against filamentous fungi and Candida species revealed that similar compounds exhibited significant fungicidal activity. This raises the possibility that 1-benzyl-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide could possess comparable antifungal properties .

Data Tables

Activity Type Compound Model/Method Efficacy
Anticancer1-benzyl-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamideGTL-16 xenograft modelComplete tumor stasis
AntimicrobialRelated dihydropyridinesIn vitro against fungiSignificant activity

Comparison with Similar Compounds

Structural Modifications and Key Substituents

The dihydropyridine carboxamide scaffold is highly versatile, with variations in the benzyl and aryl carboxamide groups significantly altering biological and chemical properties. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Benzyl Position / Carboxamide Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound Benzyl / 4-Fluoro-3-nitrophenyl C₂₀H₁₅FN₃O₄ 388.35 Nitro group (strong electron-withdrawing), fluoro substituent; potential for enhanced electrophilicity and π-π interactions.
Compound 8 () Benzyl / 3-(Cyclopropylcarbamoyl)phenyl C₂₃H₂₂N₃O₃ 388.44 Cyclopropylcarbamoyl group; tested as a proteasome inhibitor for Trypanosoma cruzi. Synthesized at 0°C (23% yield).
N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide () 3-Trifluoromethylbenzyl / 4-Carbamoylphenyl C₂₁H₁₆F₃N₃O₃ 415.37 Trifluoromethyl group (lipophilic, electron-withdrawing); carbamoyl enhances hydrogen bonding. ChemSpider ID: 6991511.
5-Chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide () 3-Chlorobenzyl / 4-Methoxyphenyl C₂₀H₁₆Cl₂N₂O₃ 403.26 Dual chloro substituents; methoxy group (electron-donating) may improve solubility. CAS: 338977-35-7.
1-(2-Chlorobenzyl)-N-(6-ethoxybenzothiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide () 2-Chlorobenzyl / 6-Ethoxybenzothiazol-2-yl C₂₂H₁₈ClN₃O₃S 439.90 Benzothiazole moiety (planar aromatic system); ethoxy group increases steric bulk. CAS: 941930-77-4.
4-Chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide () 3,4-Dichlorobenzyl / 4-Chlorophenyl (sulfonamide) C₁₈H₁₃Cl₃N₂O₃S 443.73 Sulfonamide linker; trichlorinated benzyl group enhances hydrophobicity. CAS: 400086-25-1.

Electronic and Steric Effects

  • Nitro vs.
  • Halogen Substituents : Chloro and fluoro groups (–14) improve metabolic stability and membrane permeability but may introduce steric hindrance .
  • Aromatic vs. Heteroaromatic Rings : The benzothiazole group in introduces a heterocyclic system, which could enhance π-stacking interactions in biological targets compared to purely phenyl-based analogs .

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